molecular formula C18H10BrFN2O4S B4558397 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4558397
M. Wt: 449.3 g/mol
InChI Key: AWPMULKDCYLTJP-YHYXMXQVSA-N
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Description

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety, a fluorinated phenyl group, and a thioxodihydropyrimidine core

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Studies: Employed in studies of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a thioxodihydropyrimidine precursor. Key steps include:

    Bromination: Introduction of the bromine atom into the benzodioxole ring.

    Fluorination: Incorporation of the fluorine atom into the phenyl ring.

    Coupling Reaction: Formation of the final compound through a condensation reaction under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfone or sulfoxide.

    Reduction: Reduction of the double bond in the pyrimidine ring.

    Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its combination of brominated benzodioxole and fluorinated phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2O4S/c19-11-7-15-14(25-8-26-15)6-9(11)5-10-16(23)21-18(27)22(17(10)24)13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,23,27)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMULKDCYLTJP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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